

Application Note & Protocol: Synthesis of 1-Hydroxycyclopentanecarbonitrile

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Compound of Interest

Compound Name: 1-Hydroxycyclopentanecarbonitrile

CAS No.: 5117-85-1

Cat. No.: B1295621

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Abstract & Introduction

1-Hydroxycyclopentanecarbonitrile, also known as cyclopentanone cyanohydrin, is a versatile bifunctional organic molecule with the chemical formula C_6H_9NO .^{[1][2][3]} It serves as a crucial synthetic intermediate in the development of more complex molecules, including pharmaceuticals and novel materials.^{[1][2]} Its structure, featuring both a hydroxyl and a nitrile group on the same carbon, makes it a valuable building block for creating diverse chemical entities.^{[1][3]}

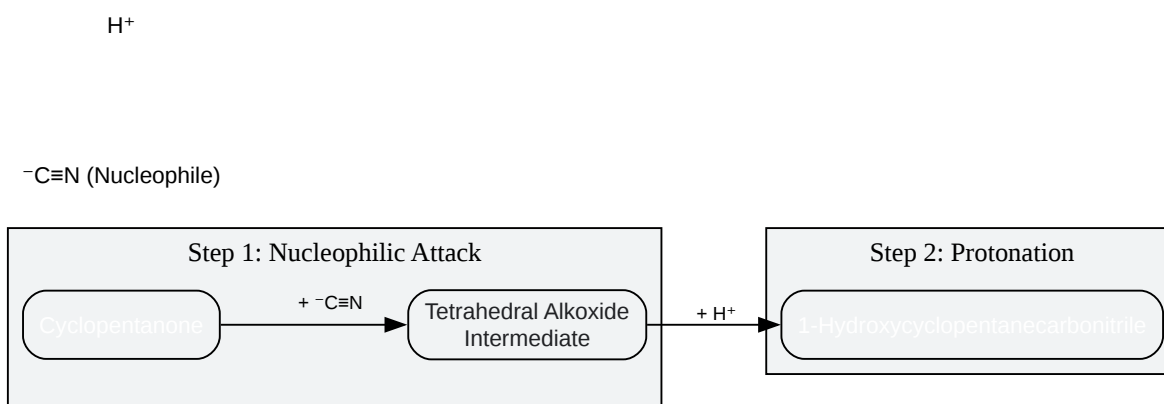
This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of **1-Hydroxycyclopentanecarbonitrile**. The procedure is based on the classical cyanohydrin formation reaction, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclopentanone.^{[4][5][6]} We will detail a method that generates hydrogen cyanide (HCN) in situ from sodium cyanide and a mild acid, a common and practical approach that mitigates the risks associated with handling highly toxic HCN gas directly.^[5] This guide covers the reaction mechanism, detailed experimental procedures, purification techniques, characterization methods, and critical safety protocols required for the successful and safe execution of this synthesis.

Reaction Scheme & Mechanism

Scheme 1: Synthesis of **1-Hydroxycyclopentanecarbonitrile** from Cyclopentanone

Cyclopentanone **1-Hydroxycyclopentanecarbonitrile**

Causality of the Mechanism: The cyanohydrin formation is a reversible, base-catalyzed nucleophilic addition reaction.[6][7] The reaction is initiated by the nucleophilic attack of the cyanide anion ($^-C\equiv N$) on the electrophilic carbonyl carbon of cyclopentanone. While hydrogen cyanide (HCN) itself can be used, the reaction is slow.[6] The process is significantly accelerated by the presence of a base, which increases the concentration of the more nucleophilic cyanide ion.[5][6] The resulting tetrahedral alkoxide intermediate is then protonated by a proton source (like undissociated HCN or the added acid) to yield the final cyanohydrin product.[4][5][8]



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Diagram 1: Mechanism of Cyanohydrin Formation.

Materials, Reagents, and Equipment

Reagents & Chemicals

Reagent	Formula	CAS No.	M.W. (g/mol)	Quantity	Purity
Cyclopentanone	C ₅ H ₈ O	120-92-3	84.12	21.0 g (0.25 mol)	≥99%
Sodium Cyanide	NaCN	143-33-9	49.01	13.5 g (0.275 mol)	≥98%
Sulfuric Acid	H ₂ SO ₄	7664-93-9	98.08	~13.5 g (0.138 mol)	98% (conc.)
Diethyl Ether	(C ₂ H ₅) ₂ O	60-29-7	74.12	300 mL	Anhydrous
Saturated NaCl (aq)	NaCl	7647-14-5	58.44	100 mL	N/A
Anhydrous MgSO ₄	MgSO ₄	7487-88-9	120.37	~10 g	N/A
Deionized Water	H ₂ O	7732-18-5	18.02	200 mL	N/A

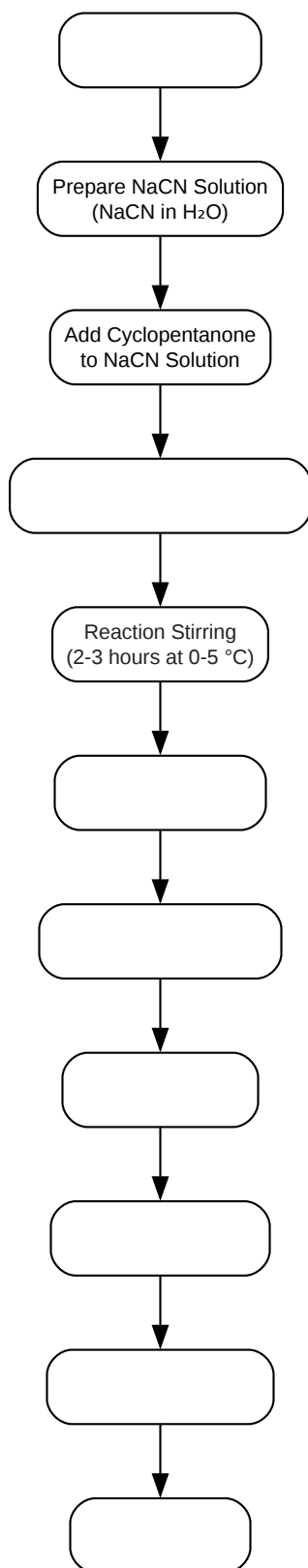
Equipment

- 500 mL three-neck round-bottom flask
- Mechanical stirrer with a Teflon paddle
- Dropping funnel (100 mL)
- Thermometer (-20 to 100 °C)
- Ice-water bath
- Heating mantle with stirring capabilities
- Separatory funnel (500 mL)
- Erlenmeyer flasks (various sizes)

- Rotary evaporator
- Vacuum distillation apparatus
- Standard laboratory glassware (beakers, graduated cylinders)
- Fume hood (essential)
- Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves (heavy-duty), lab coat.[9][10][11]
- Cyanide antidote kit (must be available and personnel trained in its use).[12]

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This procedure involves highly toxic sodium cyanide and the in situ generation of hydrogen cyanide gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood by trained personnel.[12][13] Ensure an emergency shower and eyewash station are immediately accessible.[9][10] NEVER work alone when handling cyanides.[12] Acidification of cyanide salts produces lethal hydrogen cyanide gas; therefore, all additions of acid must be slow and controlled under cooling.



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Diagram 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

- Assemble the 500 mL three-neck flask with the mechanical stirrer, dropping funnel, and thermometer in a chemical fume hood.
- Place the flask in a large ice-water bath to ensure efficient cooling.

Step 2: Reagent Preparation and Addition

- In a separate beaker, dissolve 13.5 g (0.275 mol) of sodium cyanide in 75 mL of deionized water. Caution: NaCN is highly toxic. Wear appropriate PPE.
- Transfer the aqueous NaCN solution to the three-neck flask. Begin stirring and cool the solution to 0-5 °C.
- Add 21.0 g (0.25 mol) of cyclopentanone to the stirred NaCN solution.
- In a separate beaker, carefully and slowly add 13.5 g of concentrated sulfuric acid to 50 mL of crushed ice. Allow the solution to cool. Transfer this cold, dilute H₂SO₄ solution to the dropping funnel.

Step 3: Reaction Execution

- Begin the dropwise addition of the sulfuric acid solution from the dropping funnel to the stirred reaction mixture.
- **CRITICAL:** Maintain the internal reaction temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent a temperature spike. This exothermic step generates HCN gas.
- After the acid addition is complete (approx. 1 hour), continue to stir the milky-white mixture vigorously in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

Step 4: Product Isolation and Purification (Work-up)

- Once the reaction is complete, transfer the entire mixture to a 500 mL separatory funnel.

- Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts.
- Wash the combined organic layer with saturated aqueous NaCl solution (brine, 1 x 100 mL) to remove residual water and salts.
- Dry the organic layer over anhydrous magnesium sulfate (~10 g). Swirl and let it stand for 15-20 minutes.
- Filter the drying agent and collect the filtrate.
- Remove the diethyl ether using a rotary evaporator. The crude product will remain as a pale yellow oil.

Step 5: Final Purification (Optional) For higher purity, the crude oil can be purified by vacuum distillation.[14]

- Boiling Point: ~102-104 °C at 15 mmHg (Predicted based on similar structures and available data). The boiling point at atmospheric pressure is 246.4 °C.[2]
- Collect the fraction boiling at the correct temperature/pressure range to yield pure **1-Hydroxycyclopentanecarbonitrile** as a colorless liquid.

Characterization

The identity and purity of the synthesized compound should be confirmed using spectroscopic methods.

- Appearance: Colorless to pale yellow liquid.[3]
- ¹H NMR (Predicted, 500 MHz, CDCl₃):
 - δ 2.50-2.70 (br s, 1H, -OH)
 - δ 1.80-2.10 (m, 8H, cyclopentyl -CH₂)
- ¹³C NMR (Predicted, 125 MHz, CDCl₃):
 - δ 122.0 (C≡N)

- δ 70.0 (C-OH)
- δ 40.0 (-CH₂)
- δ 24.0 (-CH₂)
- IR (Infrared Spectroscopy):
 - ~3400 cm⁻¹ (broad, O-H stretch)
 - ~2960 cm⁻¹ (C-H stretch)
 - ~2250 cm⁻¹ (weak, C≡N stretch)
- Mass Spectrometry (MS):
 - Molecular Weight: 111.14 g/mol .[1][15]
 - Expected M⁺ peak at m/z = 111.07.

Safety & Hazard Management

This synthesis presents significant chemical hazards. A thorough risk assessment must be conducted before beginning any work.

- Toxicity: Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin.[11] Cyanohydrins are also highly toxic and can release HCN.[9][11]
- HCN Gas: Mixing cyanides with acid generates extremely poisonous hydrogen cyanide gas. [12] The entire procedure must be conducted in a certified chemical fume hood.
- Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves are required.[9][10]
- Waste Disposal: All aqueous waste and materials contaminated with cyanide must be quenched with an excess of sodium hypochlorite solution (bleach) before disposal according to institutional guidelines. This converts toxic cyanide to the less toxic cyanate.
- Emergency Procedures:

- In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9][11][12]
- In case of inhalation, move the victim to fresh air immediately.[11]
- In all cases of exposure, seek immediate medical attention.[11][12] Ensure that an amyl nitrite inhalant and other components of a cyanide antidote kit are on hand and that personnel are trained in their administration.[12]

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